Bienvenue dans la boutique en ligne BenchChem!

N-tert-butyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide

Physicochemical profiling Permeability Solubility

N-tert-butyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide (CAS 862814-37-7) is a synthetic small molecule belonging to the indolyl oxoacetamide (glyoxylamide) chemotype. It features a 1,2-dimethylindole core linked via an oxoacetamide bridge to a bulky tert-butylamine moiety.

Molecular Formula C16H20N2O2
Molecular Weight 272.348
CAS No. 862814-37-7
Cat. No. B2485933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
CAS862814-37-7
Molecular FormulaC16H20N2O2
Molecular Weight272.348
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC(C)(C)C
InChIInChI=1S/C16H20N2O2/c1-10-13(14(19)15(20)17-16(2,3)4)11-8-6-7-9-12(11)18(10)5/h6-9H,1-5H3,(H,17,20)
InChIKeyXQBALYRUPLGHJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-tert-butyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide: Procurement-Class Baseline and Structural Pedigree for Indolyl Oxoacetamide Screening Libraries


N-tert-butyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide (CAS 862814-37-7) is a synthetic small molecule belonging to the indolyl oxoacetamide (glyoxylamide) chemotype. It features a 1,2-dimethylindole core linked via an oxoacetamide bridge to a bulky tert-butylamine moiety. The molecular formula is C16H20N2O2 with a molecular weight of 272.34 g/mol . This scaffold is represented in the broader patent literature as a member of the 3-oxoacetamideindolyl compound class, which has been investigated for anticancer, cytotoxic, and pancreatic lipase inhibitory applications [1]. However, no primary research publication, patent-specific exemplification, or authoritative bioactivity database entry cataloging quantitative target engagement, cellular potency, or ADME parameters for this exact compound was identified in the public domain as of the search date.

Why In-Class Substitution of N-tert-butyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide Fails Without Direct Comparative Data


Indolyl oxoacetamides are a pharmacologically permissive scaffold where minor structural modifications can drastically alter target selectivity, potency, and physicochemical properties. Within the closely analogous chemical space defined by C16H20N2O2 indolyl oxoacetamides, variations in the amide substituent alone—such as N-tert-butyl (CAS 862814-37-7) versus N,N-diethyl (CAS 101586-49-6) [1] or N-butyl (CAS 862814-33-3)—can invert isoform selectivity, shift logP by over one unit, and change hydrogen-bond donor capacity from one to zero . The 1,2-dimethyl substitution on the indole core further distinguishes this compound from unsubstituted (CAS 496028-69-4) or 2-methyl-only analogs, affecting both steric congestion at the C2/C3 glyoxylamide junction and metabolic vulnerability at the indole N1 position. Generic substitution within this class without matched-pair comparative data therefore carries a high risk of unpredicted potency loss, selectivity shift, or physicochemical incompatibility with an established screening cascade. The sections below document the specific structural differentiators and the current evidence gaps that must be closed through focused head-to-head profiling before any procurement or selection decision can be evidence-based.

N-tert-butyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide: Quantitative Differentiation Evidence and Critical Data Gaps


Zero H-Bond Donor N-tert-Butyl Amide versus Single H-Bond Donor N-Butyl Amide: Physicochemical Differentiation at the Amide Substituent

N-tert-butyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide possesses zero hydrogen-bond donors (HBD = 0), a consequence of complete N-substitution of the amide nitrogen by the tert-butyl group. In contrast, the N-butyl analog (CAS 862814-33-3), which shares the identical 1,2-dimethylindole-oxoacetamide core but bears a secondary amide, has one H-bond donor . This difference is structurally deterministic and carries significant implications for membrane permeability, solubility, and target engagement profiles, as HBD count is a critical parameter in both Lipinski and CNS MPO scoring functions. The calculated logP for CAS 862814-37-7 is 3.86, with a topological polar surface area (TPSA) of 90.59 Ų and no Rule-of-Five violations . No experimental logD, solubility, or PAMPA permeability data were identified for either compound in the public domain, representing a critical evidence gap.

Physicochemical profiling Permeability Solubility Lipophilicity

1,2-Dimethylindole Substitution Pattern: Structural Differentiation from Unsubstituted and Mono-Substituted Indolyl Oxoacetamide Analogs

The 1,2-dimethyl substitution on the indole ring of CAS 862814-37-7 represents a defined structural variation within the indolyl oxoacetamide class. The unsubstituted analog, N-tert-butyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 496028-69-4), lacks both the N1-methyl and C2-methyl groups, resulting in a free indole NH capable of acting as a hydrogen-bond donor and a site for Phase I/II metabolism . The 2-methyl-only analog, N-tert-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, retains the indole NH while adding steric bulk adjacent to the glyoxylamide attachment point. The 1,2-dimethyl substitution pattern of CAS 862814-37-7 eliminates the indole NH, removes one H-bond donor, and increases steric shielding at both the C2 and C3 positions. In the broader indolyl oxoacetamide anticancer patent literature, both N1 and C2 substitution patterns are claimed to modulate potency and selectivity, though no matched-pair data isolating the 1,2-dimethyl substitution effect have been published [1].

Structure-Activity Relationship Indole substitution Metabolic stability Steric effects

N-tert-Butyl Amide vs. N,N-Diethyl Amide: Steric Bulk, Conformational Restriction, and Metabolic Stability Differentiation

CAS 862814-37-7 incorporates an N-tert-butylamide, which introduces significant steric hindrance around the amide carbonyl and restricts conformational flexibility relative to N,N-dialkylamide analogs. The closely related compound 2-(1,2-dimethylindol-3-yl)-N,N-diethyl-2-oxoacetamide (CAS 101586-49-6) shares the identical 1,2-dimethylindole-oxoacetamide core and molecular formula (C16H20N2O2) but presents a tertiary amide with two ethyl groups versus one tert-butyl group [1]. The tert-butyl group provides greater steric shielding of the amide bond than the diethyl substitution, which may translate to differential metabolic stability (reduced amidase susceptibility) and altered conformational preferences at the protein binding interface. Both compounds are reported as synthetic intermediates or screening compounds in patent and chemical catalog sources, but no direct head-to-head metabolic stability, plasma protein binding, or target engagement data are publicly available .

Steric shielding Metabolic stability Amide conformation Lead optimization

Evidence-Grounded Application Scenarios for N-tert-butyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide in Drug Discovery and Chemical Biology


Indolyl Oxoacetamide SAR Probe for N1-Methylated, NH-Free Scaffold Profiling

CAS 862814-37-7 can serve as an N1,C2-dimethyl substituted, NH-free tool compound within an indolyl oxoacetamide SAR matrix designed to dissect the contribution of the indole NH hydrogen-bond donor to target engagement. When profiled alongside N-tert-butyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 496028-69-4) and N-tert-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, the 1,2-dimethyl substitution provides a binary 'NH-present vs. NH-absent' matched pair. Procurement of all three analogs from a single qualified vendor enables controlled, intra-laboratory comparative profiling against a defined target panel . Without published target engagement data, this compound is most appropriately deployed in de novo screening campaigns where the goal is to establish SAR from first principles rather than to exploit a pre-validated chemotype-specific advantage.

Physicochemical Comparator for N-Alkyl Amide Lead Optimization: Zero HBD vs. One HBD Matched Pair

In lead series where the amide substituent is being optimized for CNS penetration or intracellular target access, CAS 862814-37-7 (zero HBD) and N-butyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide (CAS 862814-33-3, one HBD) constitute a matched pair for assessing the impact of amide HBD elimination on permeability, solubility, and metabolic stability . The calculated logP of 3.86 and the absence of Rule-of-Five violations indicate favorable drug-like properties, but experimental confirmation through PAMPA, Caco-2, MDCK, or in vivo brain-to-plasma ratio studies is required before concluding that this compound provides a specific permeability advantage. This matched pair is suitable for inclusion in a focused permeability SAR study where the core scaffold is held constant and only the amide HBD count is varied.

Screening Library Diversity Element for Indole-Containing Compound Collections

CAS 862814-37-7 occupies a specific and quantifiable position in chemical diversity space as a 1,2-dimethylindolyl oxoacetamide with an N-tert-butylamide termination. With a molecular weight of 272.34, logP of 3.86, zero HBDs, three HBA, and a TPSA of 90.59 Ų, it resides within lead-like chemical space and adds diversity to indole-focused screening libraries . Its procurement value as a diversity element derives from its structural distinctiveness—the combination of a fully substituted indole (N1,C2-dimethyl) and a zero-HBD amide is not represented by its closest analogs. For academic screening centers and biotech libraries seeking to maximize scaffold diversity per compound, this compound fills a demonstrable gap in the commercially available indolyl oxoacetamide sub-series.

Pre-Procurement Gap Analysis: Critical Experiments Required Before Prioritization

The most impactful near-term application of CAS 862814-37-7 is as a subject for a focused profiling panel that addresses the critical evidence gaps identified in this document. Before this compound can be prioritized over its closest analogs for any target-specific program, the following experiments are minimally required: (1) HDAC1/3/6 and/or BTK enzymatic inhibition assays with matched comparators CAS 496028-69-4 and CAS 862814-33-3, given the known class-level activity of indolyl oxoacetamides against these targets ; (2) kinetic solubility and PAMPA permeability determination for all matched-pair analogs; (3) microsomal or hepatocyte metabolic stability comparison between the N-tert-butyl and N-butyl paired compounds. Only upon generation and analysis of these quantitative comparator data can a defensible procurement decision be made that prioritizes this compound over its in-class alternatives.

Quote Request

Request a Quote for N-tert-butyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.